molecular formula C12H15BFNO4 B594404 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1288978-82-4

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B594404
CAS RN: 1288978-82-4
M. Wt: 267.063
InChI Key: UEMDKWBOUAQJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FNTD) is a highly versatile organoboron compound that has been used for a variety of chemical reactions and scientific applications. FNTD is a fluorinated dioxaborolane, which is a type of organoboron compound in which the boron atom is connected to two oxygen atoms. This compound has been used in a variety of organic synthesis reactions, such as the synthesis of amines, alcohols, and aryl halides. In addition, FNTD has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression.

Scientific Research Applications

  • Synthesis and Application in LCD Technology

    A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including the compound , were synthesized. These compounds are used to create boron containing stilbene derivatives, which are potential intermediates for synthesizing conjugated polyenes as new materials for LCD (Liquid Crystal Display) technology. Additionally, these compounds are being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

  • Inhibition of Serine Proteases

    Compounds including 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized and studied for their inhibitory activity against serine proteases, such as thrombin (Spencer et al., 2002).

  • Precision Synthesis in Polymer Technology

    The compound has been used in precision synthesis for polymer technology, specifically in the polymerization of monomers to create polymers like poly(3-hexylthiophene) with narrow molecular weight distributions and high regioregularity, essential for advanced material applications (Yokozawa et al., 2011).

  • Development of Lipogenic Inhibitors

    Derivatives of this compound have been synthesized as part of a library of novel boron-containing stilbene derivatives. Some of these compounds, including BF102 and BF175, have shown the ability to inhibit lipogenesis, presenting a potential for the development of new lipid-lowering drugs (Das et al., 2011).

  • Detection of Hydrogen Peroxide Vapor

    The compound has been utilized in the development of fluorescence probes for detecting hydrogen peroxide vapor, a key component in explosive detection. This application is significant for security and surveillance purposes (Fu et al., 2016).

properties

IUPAC Name

2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMDKWBOUAQJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857444
Record name 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1288978-82-4
Record name 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.